molecular formula C10H10ClNO2 B1293741 (2-Chloro-3,4-dimethoxyphenyl)acetonitrile CAS No. 7537-07-7

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Cat. No. B1293741
CAS RN: 7537-07-7
M. Wt: 211.64 g/mol
InChI Key: OHKWPKQYDBARHV-UHFFFAOYSA-N
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Description

The compound "(2-Chloro-3,4-dimethoxyphenyl)acetonitrile" is a chemical of interest in various research contexts. While the provided papers do not directly discuss this compound, they do provide insights into related chemicals and reactions that can help us understand its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, as seen in the formation of 2-(4-chlorophenyl)-2-(N-acetylcarbamoylthio)ethanoic acid from the hydrolysis of a related nitrile compound in the presence of acetonitrile . Additionally, the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide in specific solvents can lead to by-products that share structural similarities with the compound of interest . These studies suggest that similar conditions could potentially be used to synthesize "(2-Chloro-3,4-dimethoxyphenyl)acetonitrile."

Molecular Structure Analysis

The molecular structure of compounds similar to "(2-Chloro-3,4-dimethoxyphenyl)acetonitrile" can be analyzed using various spectroscopic techniques. For instance, the structure of a by-product from a related reaction was established using analysis, ultraviolet spectrum, infrared spectrum, nuclear magnetic resonance spectrum, and further chemical transformations . These methods could be applied to determine the molecular structure of "(2-Chloro-3,4-dimethoxyphenyl)acetonitrile."

Chemical Reactions Analysis

Chemical reactions involving acetonitrile as a solvent or reactant can provide insights into the reactivity of nitrile compounds. For example, the electrochemical reduction of 3-chloro-2,4-pentanedione in acetonitrile leads to cleavage of the carbon-chlorine bond and subsequent reactions . Similarly, the electrochemical oxidation of chloroanilines in acetonitrile solution has been studied, which could inform the oxidation behavior of chlorinated aromatic nitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile and its derivatives can be inferred from studies on acetonitrile dimers, which have been characterized using ab initio molecular orbital theory to determine their structures, interaction energies, and vibrational spectra . These findings can help predict the behavior of "(2-Chloro-3,4-dimethoxyphenyl)acetonitrile" in various environments and its potential interactions with other molecules.

Scientific Research Applications

Synthesis and Molecular Structures

  • Synthesis of Pentacoordinate Triorganotin(IV) Compounds : The reaction of chloro- and dimethylphenoxytriorganostannanes with tris(dimethylamino)sulfonium chloride or dimethylphenoxide in acetonitrile forms pentacoordinate stannate complexes. These complexes' solution-phase behavior and solid-state structures have been examined using NMR, far-infrared spectroscopy, Mossbauer measurements, and X-ray crystallography, revealing the hypervalent nature of anionic Sn(IV) species with trigonal-bipyramidal structures (Suzuki et al., 1990).

Electrochemical Studies

  • Electrochemical Study of Diphenyl Ether Derivatives : In acetonitrile, the electrochemical behavior of nitro diphenyl ethers used as herbicides was investigated. This study focused on the anodic oxidation of aclonifen, a 2-Chloro-6-nitro-3-phenoxyaniline derivative, revealing the major oxidation product as a dimeric compound (Zaouak et al., 2011).

Chemical Reactions

  • Reactions of Benzyl Ketones with Amides : Reactions of α-acyl-α-(3,5-dimethoxyphenyl) acetonitrile with acetamide produced 6-alkyl-5-(3,5-dimethoxyphenyl)-2-methyl-4(3H)-pyrimidinone. These were then converted to 4-chloro derivatives with POCl3, indicating the versatility of this compound in synthesizing various derivatives (Hirota et al., 1978).

Liquid-Liquid Partition Chromatography

  • Chromatographic Separation : Acetonitrile was used as the stationary phase in liquid-liquid partition chromatography for separating various organic compounds. This method proved suitable for separating the 2,4-dinitrophenylhydrazones of saturated aldehydes, saturated methyl ketones, 2-enals, and 2,4-dienals (Corbin et al., 1960).

Electrooxidation and Photoluminescence

  • Electrooxidation of Aromatic Amino Compounds : The electrooxidation of 2-amino-3-cyano-4-phenylthiophene in acetonitrile showed similarities to common aromatic amino compounds. This study provided insights into the mechanism of electrooxidation and the formation of photoluminescent materials (Ekinci et al., 2000).

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . Therefore, it should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-(2-chloro-3,4-dimethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKWPKQYDBARHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC#N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226335
Record name (2-Chloro-3,4-dimethoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile

CAS RN

7537-07-7
Record name 2-Chloro-3,4-dimethoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7537-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-3,4-dimethoxyphenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007537077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Chloro-3,4-dimethoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-3,4-dimethoxyphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR McCarthy, J McCowan… - Journal of medicinal …, 1986 - ACS Publications
A four-stepsynthesis of 2-chlorodopamine (2b) is presented as well as methods for the syntheses of the JV-methyl, ethyl, and n-propyl analogues (2c-e). Compounds 2b and 2c were …
Number of citations: 14 pubs.acs.org

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